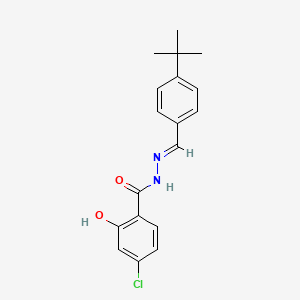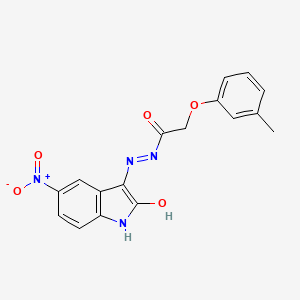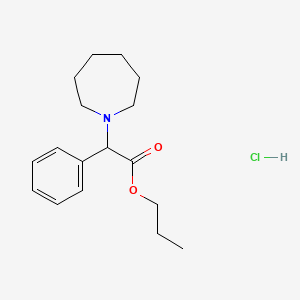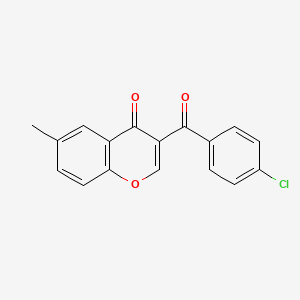
1-(2-aminophenyl)-4-(4-pyridinyl)pyridinium chloride
Descripción general
Descripción
1-(2-aminophenyl)-4-(4-pyridinyl)pyridinium chloride, also known as APPP, is a chemical compound that has gained significant attention in the field of scientific research. APPP is a pyridinium-based compound that is synthesized through a series of chemical reactions. This chemical compound has been studied for its potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry. In
Mecanismo De Acción
1-(2-aminophenyl)-4-(4-pyridinyl)pyridinium chloride exerts its biological activity through the inhibition of NADPH oxidase and acetylcholinesterase. NADPH oxidase is an enzyme that is involved in the production of ROS in cells, which can cause oxidative damage to cellular components. By inhibiting the activity of NADPH oxidase, this compound reduces the production of ROS and protects cells from oxidative damage. Acetylcholinesterase is an enzyme that is involved in the breakdown of acetylcholine in the brain. By inhibiting the activity of acetylcholinesterase, this compound increases the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of NADPH oxidase, which reduces the production of ROS and protects cells from oxidative damage. In addition, this compound has been shown to induce apoptosis in cancer cells, which suggests that it may have potential as an anticancer agent. In vivo studies have shown that this compound has anti-inflammatory properties and can reduce the severity of inflammation in animal models of inflammatory bowel disease. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-aminophenyl)-4-(4-pyridinyl)pyridinium chloride has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. In addition, it has been extensively studied for its biological activity and has been shown to have potential as a drug candidate for the treatment of various diseases. However, there are also some limitations to using this compound in lab experiments. It is a relatively new compound, and its biological activity and toxicity profile have not been fully characterized. In addition, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to investigate its biological activity.
Direcciones Futuras
There are several future directions for research on 1-(2-aminophenyl)-4-(4-pyridinyl)pyridinium chloride. One area of research is to further investigate the mechanism of action of this compound, particularly its ability to inhibit the activity of NADPH oxidase and acetylcholinesterase. Another area of research is to investigate the potential of this compound as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Finally, future research could investigate the toxicity profile of this compound and its potential side effects, which would be important for the development of this compound as a drug candidate.
Aplicaciones Científicas De Investigación
1-(2-aminophenyl)-4-(4-pyridinyl)pyridinium chloride has been extensively studied for its potential applications in various fields of scientific research. In biochemistry, this compound has been studied for its ability to inhibit the activity of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase, an enzyme that is involved in the production of reactive oxygen species (ROS) in cells. This compound has also been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
In pharmacology, this compound has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been shown to have anti-inflammatory properties and has been studied for its potential as a treatment for inflammatory bowel disease. In addition, this compound has been studied for its potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Propiedades
IUPAC Name |
2-(4-pyridin-4-ylpyridin-1-ium-1-yl)aniline;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N3.ClH/c17-15-3-1-2-4-16(15)19-11-7-14(8-12-19)13-5-9-18-10-6-13;/h1-12H,17H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMYFGSVUBSICA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)[N+]2=CC=C(C=C2)C3=CC=NC=C3.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(3,5-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B3855808.png)


![2-{[3-cyano-4-(dimethylamino)-2-pyridinyl]thio}acetamide](/img/structure/B3855824.png)

![1-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B3855841.png)


![5-[(4-methylphenyl)amino]-3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B3855869.png)

![3-(4-methoxyphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}acrylamide](/img/structure/B3855880.png)


